Cas no 20947-39-1 (quinoline-5,8-diol)
quinoline-5,8-diol Chemical and Physical Properties
Names and Identifiers
-
- 5,8-Quinolinediol
- 8-hydroxy-1H-quinolin-5-one
- quinoline-5,8-diol
- DTXSID80879695
- 5,8-Dioxy-chinolin
- QUINOLINE58DIHYDROXY
- DTXSID60483310
- CHEMBL3273857
- SCHEMBL1920452
- 20947-39-1
-
- MDL: MFCD00766887
- Inchi: 1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H
- InChI Key: FBLZWWDWBRMCSE-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C2C1=CC=CN=2)O
Computed Properties
- Exact Mass: 161.047678466g/mol
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.4Ų
quinoline-5,8-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000193-1g |
5,8-Dihydroxyquinoline |
20947-39-1 | 98% | 1g |
$948.55 | 2023-09-02 | |
| Alichem | A189000193-5g |
5,8-Dihydroxyquinoline |
20947-39-1 | 98% | 5g |
$2514.73 | 2023-09-02 | |
| Alichem | A189000193-10g |
5,8-Dihydroxyquinoline |
20947-39-1 | 98% | 10g |
$3226.78 | 2023-09-02 | |
| Enamine | EN300-3067356-1g |
quinoline-5,8-diol |
20947-39-1 | 1g |
$714.0 | 2023-09-05 | ||
| Enamine | EN300-3067356-5g |
quinoline-5,8-diol |
20947-39-1 | 5g |
$2070.0 | 2023-09-05 | ||
| Enamine | EN300-3067356-10g |
quinoline-5,8-diol |
20947-39-1 | 10g |
$3069.0 | 2023-09-05 | ||
| Enamine | EN300-3067356-0.05g |
quinoline-5,8-diol |
20947-39-1 | 0.05g |
$600.0 | 2023-09-05 | ||
| Enamine | EN300-3067356-0.1g |
quinoline-5,8-diol |
20947-39-1 | 0.1g |
$628.0 | 2023-09-05 | ||
| Enamine | EN300-3067356-0.25g |
quinoline-5,8-diol |
20947-39-1 | 0.25g |
$657.0 | 2023-09-05 | ||
| Enamine | EN300-3067356-0.5g |
quinoline-5,8-diol |
20947-39-1 | 0.5g |
$685.0 | 2023-09-05 |
quinoline-5,8-diol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on quinoline-5,8-diol
Quinoline-5,8-diol: A Comprehensive Overview
Quinoline-5,8-diol, also known by its CAS number 20947-39-1, is a heterocyclic organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which consists of a quinoline ring system with hydroxyl groups at the 5 and 8 positions. The presence of these hydroxyl groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic and industrial research.
The synthesis of quinoline-5,8-diol has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic chemistry have enabled more efficient syntheses, reducing the environmental footprint and cost associated with its manufacture. For instance, the use of transition metal catalysts has been shown to significantly enhance the yield and purity of quinoline-5,8-diol, making it more accessible for large-scale applications.
In terms of applications, quinoline-5,8-diol has demonstrated potential in several areas. One of the most promising is its role in drug discovery. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties, which could be harnessed in the development of novel therapeutic agents. Additionally, its ability to act as a chelating agent makes it a valuable component in metalloenzyme inhibitors and metal-based drugs.
The material science community has also taken notice of quinoline-5,8-diol. Researchers have explored its use as a building block for constructing advanced materials such as conductive polymers and coordination networks. The compound's ability to form stable complexes with metal ions has opened new avenues for creating functional materials with applications in electronics and energy storage.
Recent studies have delved into the environmental impact of quinoline-5,8-diol. While it is not classified as a hazardous chemical under current regulations, its biodegradation pathways and ecological effects are subjects of ongoing investigation. Understanding these aspects is crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, quinoline-5,8-diol (CAS No. 20947-39-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific developments. As research continues to uncover new insights into its behavior and utility, this compound is poised to make significant contributions to both academic knowledge and industrial innovation.
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